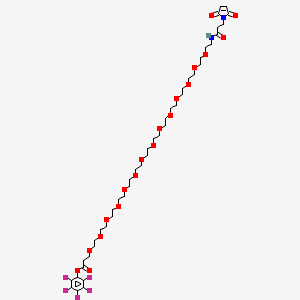

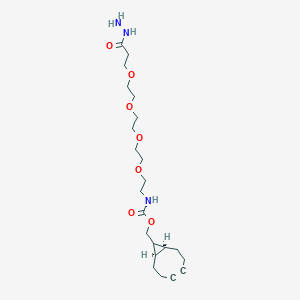

Mal-NH-PEG14-CH2CH2COOPFP ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mal-NH-PEG14-CH2CH2COOPFP-Ester ist ein Polyethylenglykol-basierter Linker, der bei der Synthese von Proteolyse-Targeting-Chimären (PROTACs) verwendet wird. Diese Verbindung wurde entwickelt, um die gezielte Degradation spezifischer Proteine innerhalb von Zellen zu ermöglichen und ist somit ein wertvolles Werkzeug in der chemischen Biologie und der Arzneimittelforschung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Mal-NH-PEG14-CH2CH2COOPFP-Ester umfasst in der Regel die Konjugation einer Maleimidgruppe an eine Polyethylenglykol-(PEG)-Kette, gefolgt von der Anbringung eines Pentafluorphenylesters. Die Reaktionsbedingungen beinhalten oft die Verwendung von organischen Lösungsmitteln wie Dichlormethan oder Dimethylformamid, und die Reaktionen werden unter inerter Atmosphäre durchgeführt, um Oxidation zu verhindern.

Industrielle Produktionsverfahren: Die industrielle Produktion von Mal-NH-PEG14-CH2CH2COOPFP-Ester beinhaltet die großtechnische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Produkts zu gewährleisten. Der Prozess ist auf hohe Ausbeute und minimale Nebenprodukte optimiert, wodurch er für kommerzielle Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mal-NH-PEG14-CH2CH2COOPFP-Ester unterliegt hauptsächlich Substitutionsreaktionen, bei denen die Pentafluorphenylestergruppe durch Nukleophile wie Amine oder Thiole ersetzt wird. Diese Reaktion wird durch den elektronenziehenden Charakter der Pentafluorphenylgruppe erleichtert, wodurch der Ester anfälliger für nukleophile Angriffe wird.

Häufige Reagenzien und Bedingungen: Zu den gebräuchlichen Reagenzien, die bei Reaktionen mit Mal-NH-PEG14-CH2CH2COOPFP-Ester verwendet werden, gehören primäre Amine, sekundäre Amine und Thiole. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylformamid oder Acetonitril durchgeführt und können das Vorhandensein einer Base wie Triethylamin erfordern, um die Nebenprodukte zu neutralisieren.

Hauptprodukte: Die Hauptprodukte, die aus Reaktionen mit Mal-NH-PEG14-CH2CH2COOPFP-Ester gebildet werden, sind Amid- oder Thioesterderivate, abhängig von dem verwendeten Nukleophil. Diese Produkte behalten die Polyethylenglykolkette bei, die der endgültigen Verbindung Löslichkeit und Biokompatibilität verleiht.

Wissenschaftliche Forschungsanwendungen

Mal-NH-PEG14-CH2CH2COOPFP-Ester wird in der wissenschaftlichen Forschung, insbesondere bei der Entwicklung von PROTACs, weit verbreitet eingesetzt. Diese chimären Moleküle sind so konzipiert, dass sie Zielproteine selektiv abbauen, indem sie sie zum Ubiquitin-Proteasom-System rekrutieren. Dieser Ansatz hat ein erhebliches Potenzial in der Arzneimittelforschung, da er die gezielte Degradation krankheitsverursachender Proteine ermöglicht.

Neben der Verwendung in PROTACs wird Mal-NH-PEG14-CH2CH2COOPFP-Ester auch bei der Modifikation von Biomolekülen für eine verbesserte Abgabe und Stabilität eingesetzt. So kann er beispielsweise zur Konjugation von therapeutischen Proteinen oder Peptiden an Polyethylenglykol verwendet werden, wodurch ihre Löslichkeit erhöht und ihre Immunogenität reduziert wird.

Wirkmechanismus

Der Wirkmechanismus von Mal-NH-PEG14-CH2CH2COOPFP-Ester beinhaltet die Bildung einer kovalenten Bindung zwischen der Maleimidgruppe und einem Thiol-haltigen Molekül, wie z. B. einem Cysteinrest an einem Protein. Diese kovalente Bindung erleichtert die Rekrutierung des Zielproteins zum Ubiquitin-Proteasom-System, was zu seinem Abbau führt.

Wirkmechanismus

The mechanism of action of Mal-NH-PEG14-CH2CH2COOPFP ester involves the formation of a covalent bond between the maleimide group and a thiol-containing molecule, such as a cysteine residue on a protein. This covalent attachment facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Mal-NH-PEG2-CH2CH2COOPFP-Ester

- Mal-NH-PEG4-CH2CH2COOPFP-Ester

- Mal-NH-PEG12-CH2CH2COOPFP-Ester

Einzigartigkeit: Im Vergleich zu seinen kürzerkettigen Analoga bietet Mal-NH-PEG14-CH2CH2COOPFP-Ester aufgrund seiner längeren Polyethylenglykolkette eine verbesserte Löslichkeit und Flexibilität. Dies macht es besonders geeignet für Anwendungen, die eine hohe Löslichkeit und Biokompatibilität erfordern.

Eigenschaften

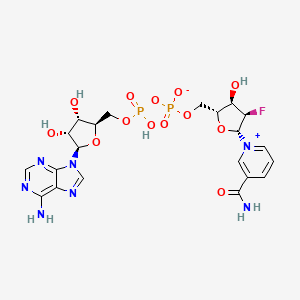

Molekularformel |

C44H67F5N2O19 |

|---|---|

Molekulargewicht |

1023.0 g/mol |

IUPAC-Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C44H67F5N2O19/c45-39-40(46)42(48)44(43(49)41(39)47)70-38(55)4-7-56-9-11-58-13-15-60-17-19-62-21-23-64-25-27-66-29-31-68-33-34-69-32-30-67-28-26-65-24-22-63-20-18-61-16-14-59-12-10-57-8-5-50-35(52)3-6-51-36(53)1-2-37(51)54/h1-2H,3-34H2,(H,50,52) |

InChI-Schlüssel |

LIBZCDSMCFVTTN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)

![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)